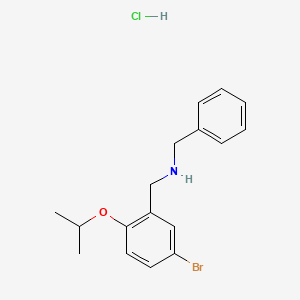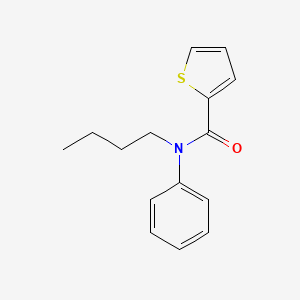
N-(3-chlorophenyl)-N'-(4-methylcyclohexyl)ethanediamide
説明
N-(3-chlorophenyl)-N'-(4-methylcyclohexyl)ethanediamide, commonly referred to as CEC, is a synthetic compound that belongs to the family of designer drugs known as cathinones. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, CEC has also been the subject of scientific research due to its potential applications in various fields.
作用機序
CEC acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in its stimulant effects, including increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
CEC has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to cause hyperlocomotion and stereotypy, which are indicative of its stimulant properties. Additionally, CEC has been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
CEC has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, its psychoactive effects may limit its use in certain experiments, and its potential for abuse may raise ethical concerns.
将来の方向性
There are several potential future directions for research on CEC. One area of interest is its potential use as a therapeutic agent for various psychiatric and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and potential long-term effects. Finally, research on the detection and analysis of CEC in biological samples may have important implications for forensic toxicology.
科学的研究の応用
CEC has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, CEC has been studied for its potential use in forensic toxicology, as it can be detected in biological samples.
特性
IUPAC Name |
N'-(3-chlorophenyl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10-5-7-12(8-6-10)17-14(19)15(20)18-13-4-2-3-11(16)9-13/h2-4,9-10,12H,5-8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOJQSBJAHDYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388594.png)
![N-butyl-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B4388600.png)

![5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4388620.png)
![7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4388626.png)



![4-bromo-N-[2-(1-naphthylamino)-2-oxoethyl]benzamide](/img/structure/B4388641.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4388659.png)


![methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4388675.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4388680.png)